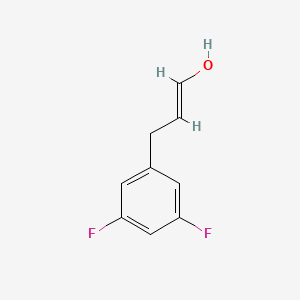
(E)-3-(3,5-difluorophenyl)prop-1-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a propenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluorobenzaldehyde and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions using a base such as potassium carbonate.
Catalysts: Palladium catalysts are often employed to facilitate the coupling reaction.
Reaction Steps: The key steps include the formation of an intermediate alkyne, followed by a reduction step to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as column chromatography and recrystallization to obtain high-purity product.
化学反应分析
Types of Reactions
(E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Conditions: Electrophilic aromatic substitution reactions typically require acidic conditions and catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 3,5-difluorobenzaldehyde or 3,5-difluorobenzoic acid.
Reduction: Formation of 3,5-difluorophenylpropanol.
Substitution: Formation of various substituted difluorophenyl derivatives.
科学研究应用
(E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth.
相似化合物的比较
Similar Compounds
3-(3,5-Difluorophenyl)prop-2-en-1-ol: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
3,5-Difluorocinnamyl Alcohol: Similar structure but with different substitution patterns on the phenyl ring.
3,5-Difluorophenylpropanol: Saturated analog with different chemical properties.
Uniqueness
(E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol is unique due to its specific (E)-configuration, which can influence its chemical reactivity and interaction with biological targets. This configuration may confer distinct advantages in terms of selectivity and potency in various applications.
属性
分子式 |
C9H8F2O |
|---|---|
分子量 |
170.16 g/mol |
IUPAC 名称 |
(E)-3-(3,5-difluorophenyl)prop-1-en-1-ol |
InChI |
InChI=1S/C9H8F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1,3-6,12H,2H2/b3-1+ |
InChI 键 |
DSXKEJSOLYQFIN-HNQUOIGGSA-N |
手性 SMILES |
C1=C(C=C(C=C1F)F)C/C=C/O |
规范 SMILES |
C1=C(C=C(C=C1F)F)CC=CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


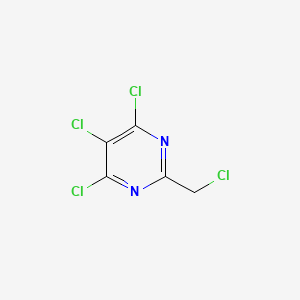
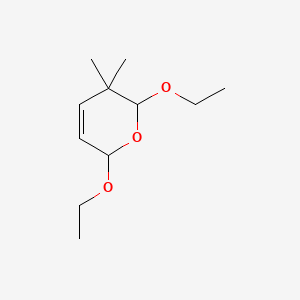

![2-[5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-6-methoxy-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B14753913.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14753914.png)
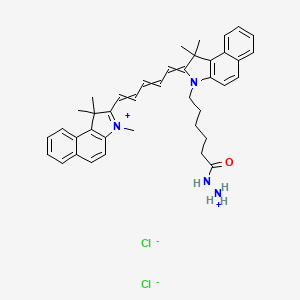
![2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine](/img/structure/B14753919.png)
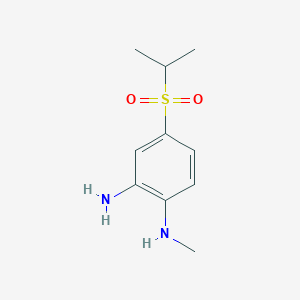
![5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
![6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B14753935.png)
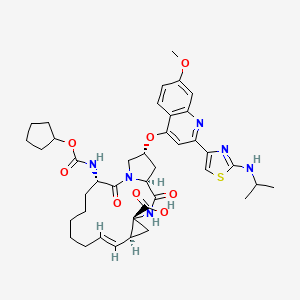
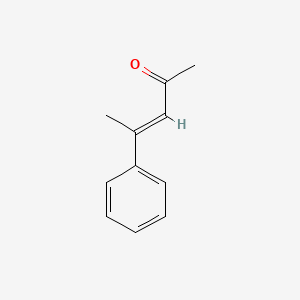
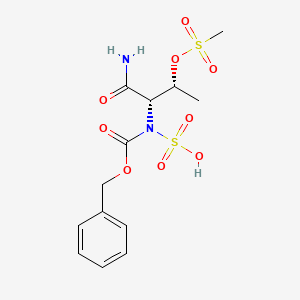
![(3S,11aR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxylic acid;(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B14753964.png)
